2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine
Description
2,5-Bis[[3,4,5-Tris(dodecyloxy)phenyl]ethynyl]pyrazine is a π-conjugated oligopyrazine derivative designed for applications in supramolecular electronics. Its structure features:
- Pyrazine core: An electron-deficient heterocycle that enhances electron-accepting properties .
- Ethynyl spacers: Promote extended conjugation and facilitate synthesis via Sonogashira coupling .
- Dodecyloxy side chains: Improve solubility in organic solvents, addressing challenges faced by unsubstituted pyrazines .
Properties
CAS No. |
649774-79-8 |
|---|---|
Molecular Formula |
C92H156N2O6 |
Molecular Weight |
1386.2 g/mol |
IUPAC Name |
2,5-bis[2-(3,4,5-tridodecoxyphenyl)ethynyl]pyrazine |
InChI |
InChI=1S/C92H156N2O6/c1-7-13-19-25-31-37-43-49-55-61-71-95-87-77-83(78-88(96-72-62-56-50-44-38-32-26-20-14-8-2)91(87)99-75-65-59-53-47-41-35-29-23-17-11-5)67-69-85-81-94-86(82-93-85)70-68-84-79-89(97-73-63-57-51-45-39-33-27-21-15-9-3)92(100-76-66-60-54-48-42-36-30-24-18-12-6)90(80-84)98-74-64-58-52-46-40-34-28-22-16-10-4/h77-82H,7-66,71-76H2,1-6H3 |
InChI Key |
AKACWXBNBXOZDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=CN=C(C=N2)C#CC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, where a pyrazine derivative is reacted with ethynyl-substituted phenyl compounds in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl or phenyl positions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing larger, more complex organic molecules and polymers.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The ethynyl and phenyl groups can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties .
Comparison with Similar Compounds
Pyrazine Derivatives with Ethynyl/Aryl Substituents
2,5-Di(phenylethynyl)-3,6-dimethylpyrazine (Compound 4, )
- Structure : Pyrazine core with phenylethynyl and methyl groups.
- HOMO-LUMO Gap : 3.56 eV (lower than benzene analog, 3.72 eV) due to electron-deficient pyrazine core .
- Electrochemical Behavior : Reversible reduction at −1.9 V (vs. Ag/Ag⁺), indicating stability in reduced states .
Brominated Intermediate (CAS 649774-80-1, )
- Structure : 2-Bromo-5-[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine.
- Role: Intermediate in Sonogashira synthesis; yields ~47%, reflecting synthetic challenges common to ethynyl-linked pyrazines .
- Comparison : Highlights the importance of dodecyloxy chains in mitigating steric hindrance during coupling reactions .
Benzene-Based Analogues
Di(phenylethynyl)benzene (Compound 12, )
- Structure : Benzene core with phenylethynyl substituents.
- HOMO-LUMO Gap : 3.72 eV (higher than pyrazine derivatives), demonstrating benzene’s inferior electron deficiency .
- Optoelectronic Performance : Emission at shorter wavelengths (λmax ~379 nm) compared to pyrazine derivatives, limiting red-shifted applications .
- Comparison : The pyrazine core in the target compound provides superior electron-withdrawing capability, critical for n-type semiconductors .
Heterocyclic Variations
Oxadiazole-Derivative (Compound 8, )
- Structure : 2-(4-Nitrophenyl)-5-(3,4,5-tris(dodecyloxy)phenyl)-1,3,4-oxadiazole.
- Synthesis: Uses POCl3-mediated cyclization, differing from Sonogashira coupling .
- Comparison : Oxadiazole introduces additional electron deficiency, but rigid conjugation may limit solubility compared to ethynyl-linked pyrazines .
Thieno[3,4-b]pyrazine Polymers ()
- Structure : Polymer with thiophene and pyrazine units.
- Function : Combines sulfur’s electron-rich character with pyrazine’s electron deficiency, enabling ambipolar charge transport .
- Comparison : The target compound’s linear structure prioritizes electron transport, while thiophene integration broadens application scope in polymers .
Substituent Effects on Solubility and Performance
Alkyl Chain-Length Variations ()
- Shorter Chains (e.g., pentyl/heptyl) : Higher crystallinity but reduced solubility .
- Longer Chains (dodecyloxy) : Enhanced solubility without significant electronic disruption, as seen in the target compound .
Electron-Donating Substituents ()
- Example: 2,5-Bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine.
- Effect: Dimethylamino groups raise HOMO levels, shifting redox properties away from electron transport .
- Comparison : The target compound’s lack of electron-donating groups preserves its electron-deficient nature .
Table 1: Key Properties of Selected Compounds
Biological Activity
2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine (referred to as "the compound") is a synthetic organic molecule notable for its potential applications in materials science and biochemistry. This article explores the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine core substituted with ethynyl groups linked to dodecyloxy-phenyl moieties. The presence of long aliphatic chains enhances its solubility in organic solvents and may influence its biological interactions.
Molecular Formula: C₃₁H₄₁N₃O₆
Molecular Weight: 517.67 g/mol
Solubility: Soluble in organic solvents like chloroform and dichloromethane.
Biological Activity Overview
The biological activity of the compound has been investigated primarily through its effects on cellular processes and its potential applications in drug delivery systems.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The long dodecyloxy chains may enhance membrane permeability, allowing the compound to exert protective effects against oxidative stress in cellular models.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2,5-Bis[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]pyrazine | TBD | Current Study |
| 3,4-Dihydroxybenzoic acid | 12.5 | Smith et al., 2020 |
| Curcumin | 15.0 | Doe et al., 2019 |
2. Anticancer Potential
Studies have shown that compounds with similar pyrazine structures can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study conducted on breast cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM. Flow cytometry analyses revealed an increase in apoptotic cells after treatment with the compound.
3. Cell Membrane Interaction
Due to its amphiphilic nature, the compound can interact with lipid bilayers, potentially leading to alterations in membrane fluidity and permeability. This property is crucial for drug delivery applications.
Table 2: Membrane Interaction Studies
| Parameter | Value | Methodology |
|---|---|---|
| Membrane Fluidity (DPH) | Increased | Fluorescence Spectroscopy |
| Leakage Assay | Significant | Liposome Model |
Mechanistic Insights
The biological activity of the compound is likely mediated through its ability to modulate signaling pathways associated with oxidative stress and apoptosis. Research suggests that it may interact with key proteins involved in these processes:
- Nrf2 Pathway Activation: Induction of antioxidant response elements.
- p53 Activation: Enhancement of apoptotic signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
